Myelin peptide amide-16

Description

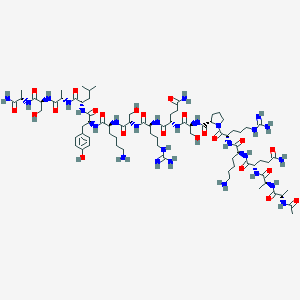

Structure

2D Structure

Properties

CAS No. |

141311-87-7 |

|---|---|

Molecular Formula |

C77H131N27O23 |

Molecular Weight |

1803 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |

InChI |

InChI=1S/C77H131N27O23/c1-38(2)33-52(69(121)92-42(6)63(115)101-54(35-105)71(123)90-39(3)60(82)112)99-70(122)53(34-44-20-22-45(109)23-21-44)100-65(117)47(16-9-11-29-79)96-72(124)55(36-106)102-66(118)48(17-12-30-87-76(83)84)95-68(120)50(25-27-59(81)111)97-73(125)56(37-107)103-74(126)57-19-14-32-104(57)75(127)51(18-13-31-88-77(85)86)98-64(116)46(15-8-10-28-78)94-67(119)49(24-26-58(80)110)93-62(114)41(5)91-61(113)40(4)89-43(7)108/h20-23,38-42,46-57,105-107,109H,8-19,24-37,78-79H2,1-7H3,(H2,80,110)(H2,81,111)(H2,82,112)(H,89,108)(H,90,123)(H,91,113)(H,92,121)(H,93,114)(H,94,119)(H,95,120)(H,96,124)(H,97,125)(H,98,116)(H,99,122)(H,100,117)(H,101,115)(H,102,118)(H,103,126)(H4,83,84,87)(H4,85,86,88)/t39-,40-,41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |

InChI Key |

UFMBFIIJKCBBHN-MEKJRKEKSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C |

Other CAS No. |

141311-87-7 |

sequence |

AAQKRPSQRSKYLASA |

Synonyms |

MPA-16 myelin peptide amide-16 |

Origin of Product |

United States |

Conceptual Framework of Myelin Proteins in Central Nervous System Autoimmunity

The central nervous system is insulated by myelin, a lipid-rich membrane that facilitates the rapid transmission of nerve impulses. nih.gov In autoimmune diseases such as multiple sclerosis (MS), the immune system mistakenly targets components of this myelin sheath, leading to inflammation, demyelination, and subsequent neurological dysfunction. jneurology.commdpi.com Several proteins within the myelin sheath are considered primary autoantigens, including Myelin Basic Protein (MBP), Proteolipid Protein (PLP), and Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG). mdpi.comresearchgate.net

These proteins can be processed and presented by antigen-presenting cells (APCs) to T-lymphocytes, initiating a cascade of inflammatory responses. jneurology.com Both CD4+ and CD8+ T cells specific for myelin proteins have been implicated in the pathogenesis of CNS autoimmunity. oup.com For instance, T-cells that recognize specific epitopes—small, distinct regions—of MBP are thought to play a crucial role in the inflammatory process. jneurology.com The interaction between these autoreactive T-cells and myelin antigens is a key event in the development of autoimmune demyelination. oup.com

Historical Development and Rationale for Myelin Peptide Analogue Research

The concept of using myelin-derived peptides in research dates back to the initial studies of Experimental Autoimmune Encephalomyelitis (EAE), an animal model that mimics many aspects of MS. acs.orgnih.gov The term "myelin" itself was coined by Rudolf Virchow in 1854, and our understanding of its structure and function has evolved significantly since then, particularly with the advent of electron microscopy in the mid-20th century. nih.govresearchgate.net

Early research focused on inducing EAE by immunizing animals with whole spinal cord homogenates. Later, specific myelin proteins like MBP were identified as encephalitogenic (capable of inducing EAE). nih.gov This led to the identification of specific immunodominant epitopes within these proteins that were responsible for T-cell activation.

The rationale for developing myelin peptide analogues stems from several key observations. Linear peptide epitopes are often susceptible to rapid degradation by proteases in the body. researchgate.net Furthermore, their flexible nature can result in a variety of conformations, not all of which are optimal for binding to Major Histocompatibility Complex (MHC) molecules on APCs and subsequent recognition by T-cell receptors (TCRs).

To overcome these limitations, researchers began to synthesize modified versions of these peptides, known as altered peptide ligands (APLs) or peptide analogues. mdpi.com These modifications can include amino acid substitutions, cyclization, and the introduction of non-natural chemical bonds, such as amide linkages. acs.orgnih.gov The goal of these modifications is to enhance stability, improve binding affinity to MHC molecules, and modulate the T-cell response, potentially shifting it from a pro-inflammatory to a regulatory or even a non-responsive state. nih.govacs.org

Academic Significance of Amide Linked Myelin Peptide Analogues

Solid-Phase Peptide Synthesis Strategies for Linear Myelin Peptide Precursors

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling the linear amino acid sequence of myelin peptide analogues. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Fmoc/tBu Methodology in the Synthesis of Myelin Peptide Analogues

The most widely employed strategy for the synthesis of myelin peptide analogues is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) methodology. nih.govmdpi.com This approach utilizes the Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). mdpi.comlibretexts.org

The side chains of the amino acids are protected with acid-labile tert-butyl (tBu) based protecting groups. mdpi.com For instance, trifunctional amino acids are protected as follows:

Aspartic acid and Glutamic acid: tBu ester

Serine, Threonine, and Tyrosine: tBu ether

Lysine (B10760008) and Tryptophan: Boc (tert-butyloxycarbonyl) mdpi.com

Arginine: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) mdpi.com

Histidine and Asparagine: Trt (trityl) mdpi.com

The coupling of the Fmoc-protected amino acids is facilitated by activating agents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and ensure efficient amide bond formation. mdpi.com

Optimization of Resin Selection and Amino Acid Protection for Myelin Peptide Amides

The choice of solid support (resin) is critical for the successful synthesis of C-terminally amidated peptides. Resins such as Rink Amide and Sieber amide are commonly used as they yield a peptide amide upon cleavage from the support. researchgate.netbiotage.com The 2-chlorotrityl chloride (CLTR-Cl) resin is also a popular choice, particularly for the synthesis of protected peptide fragments that can be further manipulated in solution. nih.govmdpi.comnih.gov This resin allows for the cleavage of the peptide under mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact. biotage.comnih.gov

For the synthesis of cyclic analogues where a side-chain amine of an amino acid like lysine is involved in the amide bond formation, an orthogonal protecting group is required. The 4-methyltrityl (Mtt) group is often used for this purpose. mdpi.commdpi.comnih.gov The Mtt group is selectively removable using a dilute solution of trifluoroacetic acid (TFA) or a mixture of dichloromethane (B109758) (DCM) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), leaving other protecting groups and the peptide-resin linkage unaffected. mdpi.comnih.gov This selective deprotection allows for the specific modification of the lysine side chain, such as for cyclization.

| Resin Type | Linker Type | Cleavage Condition for Amide | Key Features |

| Rink Amide | Knorr/Rink | Concentrated TFA biotage.com | Commonly used for peptide amides, cleavage results in global deprotection. biotage.com |

| Sieber Amide | Sieber | Mildly acidic conditions (e.g., 1% TFA) biotage.com | Yields fully-protected peptide amides in solution, less sterically hindered than Rink amide. biotage.compeptide.com |

| 2-Chlorotrityl Chloride (CLTR-Cl) | 2-Chlorotrityl | Mild acidic conditions (e.g., 1-3% TFA, acetic acid) biotage.com | Allows for the synthesis of fully protected peptide acids, which can be precursors for amides. biotage.com |

Targeted Cyclization Approaches for Amide-Linked Myelin Peptides

Cyclization of linear peptide precursors is a key step in the synthesis of many biologically active peptide analogues. This conformational constraint can lead to increased stability and receptor selectivity. nih.govvu.edu.au

Amide Bond Formation in the Generation of Cyclic Myelin Peptide Analogues

For myelin peptide analogues, cyclization is often achieved by forming an amide bond between the C-terminal carboxyl group and the side-chain amine of an amino acid, typically lysine. mdpi.comnih.gov This is a head-to-side-chain cyclization. sb-peptide.com After the linear peptide has been assembled and cleaved from the resin (while still retaining its side-chain protecting groups), the selective deprotection of the lysine side-chain amine (e.g., removal of the Mtt group) and the C-terminal carboxyl group allows for the intramolecular amide bond formation. mdpi.comnih.gov

The cyclization reaction is typically performed in solution under high dilution to favor the intramolecular reaction over intermolecular polymerization. qyaobio.com Coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base like 2,4,6-collidine and an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are used to facilitate the efficient formation of the cyclic amide bond. nih.gov

Regioselective Cyclization Techniques for Specific Myelin Peptide Epitopes

Regioselective cyclization is crucial for creating structurally defined cyclic peptides that mimic specific epitopes of myelin proteins. In the synthesis of cyclic analogues of the myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 epitope, for instance, specific arginine residues can be substituted with lysine to introduce a site for cyclization. nih.gov By strategically placing the lysine residue and utilizing orthogonal protecting groups, the amide bridge can be formed at a precise location within the peptide sequence, thereby constraining the conformation of a particular T-cell receptor (TCR) contact site. nih.govnih.gov This regioselectivity is achieved by ensuring that only the desired amine and carboxyl groups are deprotected and available for the cyclization reaction.

Analytical Techniques for Myelin Peptide Amide Characterization

The purity and identity of the synthesized linear and cyclic myelin peptide amides must be rigorously confirmed using a combination of analytical techniques. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized peptides. mdpi.comsemanticscholar.org Reversed-phase HPLC (RP-HPLC) is commonly used, where the peptides are separated based on their hydrophobicity. mdpi.compeerj.com A gradient of an organic solvent like acetonitrile (B52724) in water, both containing a small amount of trifluoroacetic acid (TFA), is typically used for elution. mdpi.com The purity of the final product is determined by the presence of a single major peak in the chromatogram. mdpi.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized peptides. mdpi.compeerj.com Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing large biomolecules like peptides, providing accurate mass determination of the final product. mdpi.com Tandem mass spectrometry (MS/MS) can be used to further confirm the amino acid sequence of the peptide. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to provide detailed structural information and to identify any modifications, such as deamidation, that may have occurred during synthesis or purification. mdpi.com

| Analytical Technique | Purpose | Typical Conditions |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and purification. mdpi.com | C18 column; Gradient of acetonitrile in water with 0.1% TFA. mdpi.compeerj.com |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight determination and identification. mdpi.com | Positive ion mode; analysis of multiply charged ions. mdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Amino acid sequence confirmation. acs.org | Collision-induced dissociation of a selected precursor ion. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization and identification of modifications. mdpi.com | 1D and 2D NMR experiments in solution. mdpi.com |

Conformational Analysis and Structural Determinants of Amide-Linked Myelin Peptides

The three-dimensional structure of myelin peptide analogues is a key determinant of their biological activity. Researchers employ a variety of experimental and computational techniques to elucidate the conformational preferences of these molecules.

Spectroscopic Characterization of Myelin Peptide Amide Conformations (e.g., Circular Dichroism, NMR)

Spectroscopic methods are invaluable for examining the secondary structure of peptides in different environments. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful techniques in this regard.

NMR spectroscopy offers a more detailed, atom-level view of peptide conformation and dynamics. Solution NMR studies of MBP peptides in dodecylphosphocholine (B1670865) (DPC) micelles have revealed stable helical conformations in specific regions, such as residues 87-96, while other parts of the peptide remain disordered. frontiersin.orgfrontiersin.org Solid-state NMR, combined with Fourier transform infrared (FTIR) spectroscopy, has been used to study the conformation of MBP when bound to other molecules like actin, showing an increase in both α-helical and β-sheet content upon binding. nih.gov

| Spectroscopic Technique | Key Findings for Myelin Peptides | References |

| Circular Dichroism (CD) | Peptides are often unstructured in aqueous solution but can form α-helical structures in membrane-mimicking environments. | frontiersin.org, frontiersin.org, nih.gov |

| Nuclear Magnetic Resonance (NMR) | Provides atomic-level detail, identifying specific helical regions (e.g., residues 87-96) in the presence of micelles. | frontiersin.org, frontiersin.org |

| Fourier Transform Infrared (FTIR) Spectroscopy | Reveals changes in secondary structure, such as increased α-helix and β-sheet content, upon interaction with binding partners like actin. | nih.gov, mdpi.com |

Computational Approaches and Molecular Dynamics Simulations for Myelin Peptide Amide Structure

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental techniques by providing dynamic insights into the conformational landscape of myelin peptide amides. plos.org These simulations can model the behavior of peptides over time, revealing how they fold and interact with their environment at an atomic level. mdpi.com

MD simulations have been used to study the interaction of MBP peptides with lipid bilayers, showing that the peptide tends to bind to the membrane. mdpi.com These simulations can also be used to refine peptide structures derived from experimental data and to explore the conformational space available to the peptide. By combining computational approaches with experimental data, researchers can build more accurate models of how these peptides behave in a biological context.

Influence of Amide Linkage and Cyclization on Myelin Peptide Conformational Space

Modifying the structure of myelin peptides, for instance through amide linkage and cyclization, can have a profound impact on their conformational properties and, consequently, their biological activity. mdpi.com Cyclization, the process of forming a cyclic peptide from a linear one, restricts the peptide's conformational flexibility. mdpi.commdpi.com This can lead to increased metabolic stability and receptor selectivity. mdpi.com

The formation of an amide bond to create a cyclic peptide can be achieved in several ways, including head-to-tail, head-to-sidechain, or sidechain-to-tail cyclization. sb-peptide.com For example, in some cyclic MBP analogues, an amide bond is formed between the side chain of a lysine residue and the C-terminus of the peptide. mdpi.com This cyclization can lock the peptide into a specific conformation that may be more or less active than its linear counterpart. The reduced conformational freedom of cyclic peptides can provide valuable information about the bioactive conformation required for receptor binding. mdpi.com

Molecular Recognition Mechanisms Involving Myelin Peptide Amide Analogues

The therapeutic potential of myelin peptide amides lies in their ability to interact with key components of the immune system, namely Major Histocompatibility Complex (MHC) class II molecules and T-cell receptors (TCRs).

Interaction Dynamics with Major Histocompatibility Complex Class II Molecules (e.g., HLA-DR2b)

MHC class II molecules are found on antigen-presenting cells and are responsible for presenting peptide antigens to T-cells. In multiple sclerosis, susceptibility is strongly associated with the HLA-DR2 haplotype, particularly the HLA-DRB1*1501 allele (also known as DR2b). uoa.grresearchgate.net Myelin peptide analogues must bind to these MHC molecules to elicit an immune response.

The interaction between myelin peptides and HLA-DR2b has been studied using X-ray crystallography and molecular modeling. uoa.grresearchgate.net These studies have identified key anchor residues within the peptide that are crucial for binding to the MHC groove. For example, the crystal structure of HLA-DR2b in complex with an MBP peptide fragment shows that specific residues fit into pockets within the MHC binding groove. provid.com The stability of the peptide-MHC complex is a critical factor in determining the subsequent T-cell response. aai.org Altering the peptide sequence can significantly affect its binding affinity for the MHC molecule. provid.com

T-Cell Receptor (TCR) Binding Specificity and Thermodynamics

Once a myelin peptide is presented by an MHC molecule, it can be recognized by a T-cell receptor. The specificity and affinity of this interaction determine the nature and strength of the T-cell response. APLs (Altered Peptide Ligands) are designed to modulate this interaction, potentially acting as antagonists that block the activation of autoreactive T-cells. researchgate.net

The binding of a TCR to the peptide-MHC complex is a highly specific event. uoa.gr Studies have shown that even small changes in the peptide sequence can dramatically alter TCR recognition. researchgate.net For example, some APLs of MBP bind to HLA-DR2b but fail to activate the TCR, potentially by altering the orientation of key residues that interact with the TCR. researchgate.net This can lead to an antagonistic effect, where the APL competes with the native peptide for MHC binding but does not trigger a full T-cell response. researchgate.net The thermodynamics of TCR binding, including the affinity and kinetics of the interaction, are crucial for understanding the functional outcome of T-cell recognition. uoa.gr

Structural Basis of Altered Peptide Ligand (APL) Function in Modulating TCR Signaling

The interaction between a T-cell receptor (TCR), an antigenic peptide, and a major histocompatibility complex (MHC) molecule forms a trimolecular complex that is fundamental to the adaptive immune response. mdpi.comuoa.gr Altered Peptide Ligands (APLs) are synthetic analogues of immunogenic peptides, designed with specific amino acid substitutions to modulate the outcome of this interaction. aai.orgresearchgate.net The primary function of an APL is to alter the signaling cascade initiated by TCR engagement, often converting a stimulatory (agonist) response into an inhibitory (antagonist) one. aai.orgmdpi.com This modulation is achieved through precise structural and conformational changes that disrupt the delicate interface between the peptide-MHC complex and the TCR, while generally preserving the APL's ability to bind to the MHC molecule. researchgate.net

The core principle behind APL antagonism lies in modifying the residues of the peptide that directly contact the TCR. nih.gov A common strategy involves substituting amino acids with large side chains at these TCR contact points with residues having smaller side chains, such as Alanine. mdpi.com This change can lead to a loss of critical interactions between the peptide and the hypervariable complementarity-determining regions (CDRs) of the TCR, particularly the CDR3 loop. mdpi.com While the APL successfully occupies the peptide-binding groove of the MHC, preventing the native, disease-associated peptide from binding, it fails to provide the necessary structural contacts to trigger full T-cell activation. mdpi.comresearchgate.net This competitive binding without activation is a key mechanism of TCR antagonism.

Conformational studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations have revealed that APLs can induce significant topological changes in how the peptide is presented to the TCR. researchgate.netnih.gov For APLs of Myelin Basic Protein (MBP), a primary autoantigen, substitutions at key TCR contact sites can cause other critical residues to adopt different orientations. researchgate.netacs.org For instance, in APLs of the MBP87-99 epitope, substitutions at positions 91 and 96 cause the TCR anchor residues His88 and Phe89 to become buried within the MHC grooves, rather than being solvent-exposed and available for TCR interaction. uoa.grnih.gov This altered topology effectively creates a non-stimulatory surface, preventing the TCR from binding productively and initiating the downstream signaling required for an autoimmune response. uoa.gracs.org

Furthermore, the structural flexibility of these peptides can be constrained through cyclization, often via an amide bond, which can enhance receptor selectivity and metabolic stability. mdpi.commdpi.com These cyclic APLs, like their linear counterparts, can inhibit disease in animal models by competing with the native peptide for MHC binding while failing to activate pathogenic T-cells. mdpi.com The structural elucidation of these analogues, whether linear or cyclic, consistently points to a mechanism where MHC binding is retained, but the specific three-dimensional conformation required for TCR activation is disrupted. researchgate.netnih.gov

Detailed research findings on specific APLs derived from myelin proteins are summarized in the tables below.

Table 1: Research Findings on Altered Peptide Ligands of Myelin Basic Protein (MBP)

| Peptide Epitope | APL Substitution(s) | Key Structural Finding | Effect on TCR Interaction | Citation(s) |

| MBP Ac1-9 | Lys4 -> Tyr; Gln6 -> Gly, Thr, or Val | Substitution at the primary TCR contact residue (position 6). | Antagonistic for specific Tg4 T-cell clones, but can be agonistic for other T-cells, highlighting repertoire diversity. | aai.org |

| MBP87-99 | Lys91 -> Arg; Pro96 -> Ala | The topology of TCR contact residues His88 and Phe89 is altered, becoming less solvent-exposed. | Hinders productive TCR activation, leading to an antagonistic effect. | researchgate.netacs.org |

| MBP87-99 | Lys91 -> Ala; Pro96 -> Ala | Similar to the [Arg91, Ala96] APL, the conformation of TCR anchor residues is changed. | Prevents efficient TCR engagement and subsequent T-cell activation. | researchgate.netacs.org |

| MBP83-99 | Lys91 -> Phe or Tyr | The APL adopts an extended conformation where the critical Lys91 side chain is not solvent-exposed. | The peptide is unable to properly interact with the TCR, resulting in antagonistic activity. | nih.gov |

| Cyclo(87-99) [Arg91, Ala96]MBP87–99 | Lys91 -> Arg; Pro96 -> Ala; Cyclization | The peptide is conformationally restricted. | Binds to MHC but fails to activate T-cells, acting as an antagonist. | mdpi.com |

Table 2: Research Findings on Altered Peptide Ligands of Myelin Oligodendrocyte Glycoprotein (MOG)

| Peptide Epitope | APL Substitution(s) | Key Structural Finding | Effect on TCR Interaction | Citation(s) |

| MOG35-55 | Arg41 -> Ala | Substitution of a large side chain (Arg) with a small one (Ala) at a TCR contact site. | Causes a loss of the main interaction with the TCR's CDR3 loop, leading to antagonism. | mdpi.com |

| MOG35-55 | Arg46 -> Ala | Similar to the Ala41 substitution, this modification targets a TCR contact residue. | Results in the loss of a key peptide-TCR interaction, producing an inhibitory effect. | mdpi.com |

| Cyclic [Ala41]MOG35–55 | Arg41 -> Ala; Cyclization via Lys side chain | The peptide is cyclized via an amide bond, and a key TCR contact residue is substituted. | The combination of cyclization and substitution leads to an inhibitory peptide analogue. | mdpi.com |

Immunological Research into Myelin Peptide Amide Analogues

Antigen Presentation and T-Cell Activation Pathways

The interaction between myelin peptide analogues and the immune system is a complex process that begins with their uptake and presentation by antigen-presenting cells (APCs) and culminates in the modulation of T-cell responses. Understanding these pathways is crucial for the development of effective immunotherapies.

Processing and Presentation of Myelin Peptide Amide Analogues by Antigen-Presenting Cells

For an immune response to be initiated, protein antigens must be taken up by APCs, such as dendritic cells, macrophages, and B cells, and broken down into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and transported to the cell surface, where they are presented to CD4+ T-cells. This process is critical in determining the nature of the subsequent T-cell response.

The introduction of an amide linkage or other modifications to myelin peptides can influence how they are processed and presented by APCs. For instance, studies on altered peptide ligands (APLs) of myelin proteins have shown that modifications can affect the peptide's binding affinity for MHC class II molecules. The stability of the peptide-MHC complex is a key determinant of the strength and quality of the T-cell response. Some modifications may enhance binding, leading to a stronger T-cell activation, while others might weaken it, potentially leading to T-cell anergy or a different functional outcome.

Research on a proteolipid protein (PLP) epitope has indicated that attaching a fatty acid via an amide linkage at the N-terminus rendered the peptide non-encephalitogenic. This suggests that the amide modification may alter the peptide's interaction with APCs, possibly by affecting its uptake, processing, or the stability of its binding to MHC molecules, thereby preventing the activation of pathogenic T-cells nih.gov. Conversely, N-terminal acetylation of a PLP-derived peptide was found to confer encephalitogenic potential, highlighting the critical role of terminal modifications in determining the immunological properties of myelin peptides nih.gov.

Modulation of Autoreactive T-Cell Proliferation and Differentiation by Myelin Peptide Amides

Once presented by APCs, myelin peptide analogues can modulate the behavior of autoreactive T-cells, which are T-cells that mistakenly recognize and attack the body's own myelin. A key goal of developing myelin peptide amides is to inhibit the proliferation of these harmful T-cells and to steer their differentiation away from pro-inflammatory subtypes.

Studies have shown that APLs of myelin basic protein (MBP) can act as antagonists or partial agonists to the T-cell receptor (TCR). This altered signaling can lead to a state of T-cell anergy, where the T-cells become unresponsive to further stimulation, or can induce their apoptosis (programmed cell death). For example, amide-linked cyclic peptide analogues of the MBP87–99 epitope have demonstrated the ability to strongly inhibit EAE in Lewis rats when administered prophylactically or therapeutically mdpi.com. The cyclization, achieved through an amide bond, restricts the conformational flexibility of the peptide, which can lead to increased metabolic stability and a more favorable pharmacological profile for modulating TCR signaling mdpi.com.

Furthermore, research on specific substitutions within the MBP87-99 peptide has shown that these APLs can significantly reduce the proliferation of T-cell clones specific for the native MBP epitope nih.gov. This inhibitory effect is crucial for dampening the autoimmune attack in diseases like MS.

Shifting Cytokine Profiles (e.g., Th1/Th2/Th17) Induced by Myelin Peptide Amide Analogues

The function of CD4+ T-cells is largely determined by the cytokines they produce. In MS and EAE, the pro-inflammatory T-helper (Th) subtypes, Th1 and Th17, are predominant. Th1 cells are characterized by the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), while Th17 cells produce interleukin-17 (IL-17). These cytokines orchestrate the inflammatory cascade that leads to myelin destruction.

A promising therapeutic strategy involves shifting the T-cell response towards an anti-inflammatory or regulatory profile, such as that of Th2 cells, which produce cytokines like IL-4, IL-5, and IL-10. Myelin peptide amide analogues have shown potential in inducing this "cytokine shift." For example, APLs of MBP have been demonstrated to deviate the immune response from a Th1 to a Th2 phenotype nih.govnih.gov. One study showed that an APL of MBP87-99 could increase the ratio of IL-4 to IFN-γ, indicative of a shift towards a Th2 response nih.gov. This shift is associated with the amelioration of EAE symptoms. The mechanism behind this shift can involve the altered signaling through the TCR, which in turn influences the intracellular pathways that govern cytokine gene expression nih.gov.

| Myelin Peptide Analogue Type | Effect on T-Cell Proliferation | Effect on Cytokine Profile | Reference |

|---|---|---|---|

| Amide-linked cyclic MBP87-99 analogues | Inhibition of autoreactive T-cell proliferation | Not specified, but associated with EAE inhibition | mdpi.com |

| Altered Peptide Ligands of MBP87-99 | Reduced proliferation of MBP-specific T-cell clones | Shift from Th1 to Th2 profile (increased IL-4:IFN-γ ratio) | nih.gov |

| Altered Peptide Ligands of MBP83-99 | Modulation of T-cell activation | Induction of Th0 to Th1 or Th0 to Th2 deviation | nih.gov |

Autoantigenic Epitopes and Immune Response Diversification

The immune response in autoimmune demyelinating diseases is not static. It can evolve over time, with the initial attack on a specific part of a myelin protein leading to a broader response against other parts of the same protein or even other myelin proteins. This phenomenon is known as epitope spreading.

Investigation of Immunodominant Epitopes within Myelin Basic Protein (MBP) and Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG)

In both MS and EAE, the autoimmune response is often directed against specific regions of myelin proteins known as immunodominant epitopes. These are the parts of the protein that are most readily presented by APCs and recognized by T-cells. Extensive research has been dedicated to identifying these epitopes in MBP and MOG, as they are key targets for designing specific immunotherapies.

For MBP, the region spanning amino acids 83-99 is a well-established immunodominant epitope in humans, particularly in individuals with the MS-associated HLA-DR2 haplotype nih.gov. In animal models, the MBP87-99 peptide is known to be encephalitogenic in certain mouse and rat strains mdpi.com.

MOG, being located on the outermost surface of the myelin sheath, is a primary target for both T-cell and antibody-mediated attacks. The MOG35-55 peptide is a major immunodominant epitope used to induce EAE in C57BL/6 mice nih.govdovepress.com. However, research has also identified other encephalitogenic epitopes within MOG, indicating the complexity of the anti-MOG immune response.

| Myelin Protein | Immunodominant Epitope Region | Relevance | Reference |

|---|---|---|---|

| Myelin Basic Protein (MBP) | 83-99 | Major epitope in human MS (HLA-DR2) | nih.gov |

| Myelin Basic Protein (MBP) | 87-99 | Encephalitogenic in animal models (EAE) | mdpi.com |

| Myelin Oligodendrocyte Glycoprotein (MOG) | 35-55 | Major encephalitogenic epitope in C57BL/6 mice | nih.govdovepress.com |

Impact of Amide-Linked Modifications on Epitope Spreading and Immune Reactivity

Epitope spreading is a process where an initial immune response to a single epitope (the dominant epitope) broadens to include other epitopes on the same protein (intramolecular spreading) or on different proteins (intermolecular spreading). This diversification of the immune response is thought to contribute to the chronic and progressive nature of autoimmune diseases like MS.

Amide-linked modifications in myelin peptide analogues can potentially influence epitope spreading by altering the initial T-cell response. By inducing tolerance or a shift to a non-pathogenic T-cell phenotype, these analogues could prevent the initial wave of myelin damage that exposes new, "cryptic" epitopes to the immune system. For example, if an amide-modified peptide prevents the activation of encephalitogenic T-cells, as suggested by the study on the N-terminally amide-linked PLP peptide, it could theoretically halt the cascade of events that leads to epitope spreading nih.gov.

The use of APLs that modulate the immune response rather than causing broad immunosuppression is a key strategy. By targeting the specific autoreactive T-cells that recognize the initial immunodominant epitope, it may be possible to prevent the recruitment and activation of T-cells with other specificities, thereby limiting the progression of the disease. While direct evidence linking amide-linked modifications to the prevention of epitope spreading is still emerging, the principle of modulating the initial autoimmune response with APLs provides a strong rationale for their potential in this regard.

Studies on Molecular Mimicry in the Context of Myelin Peptide Amide Analogues

Molecular mimicry is a phenomenon where sequence or structural similarities between peptides from foreign pathogens and self-antigens can lead to an autoimmune response. nih.govd-nb.info In the context of multiple sclerosis (MS), it is hypothesized that the immune response initially directed against a viral or bacterial agent may cross-react with myelin peptides, leading to demyelination. nih.govplos.orgdirect-ms.org This cross-reactivity can occur if the pathogen's peptides are sufficiently similar to self-peptides to be recognized by the same T-cell receptor. nih.gov

Research has identified several pathogens whose peptides share similarities with myelin proteins, such as myelin basic protein (MBP) and myelin oligodendrocyte glycoprotein (MOG). plos.org For instance, peptides from the Epstein-Barr Virus (EBV) have been shown to cross-react with MBP, and EBV infection is strongly associated with the onset of MS. nih.govplos.org Similarly, components of the gut microbiota have been found to share molecular mimics with myelin proteins, potentially initiating or exacerbating autoimmune responses. plos.orgfrontiersin.org

Studies have utilized in-silico bioinformatics to compare amino acid sequences and protein structures from various viruses and bacteria with those of MOG and MBP. plos.org These analyses have revealed potential associations between MBP and proteins from human parvovirus B19 and adeno-associated virus 4. plos.org Furthermore, similarities have been identified between MBP and MOG and antigens from a range of microorganisms including Aspergillus species, Lactobacillus, Burkholderia, Clostridium, and SARS-CoV-2. plos.org

The concept of molecular mimicry has evolved from requiring identical amino acid stretches to understanding that mimicry can occur with incomplete sequence matching, as long as the major histocompatibility complex (MHC) and T-cell receptor (TCR) contact motifs are conserved. nih.govdirect-ms.org This expanded understanding allows for a broader range of potential microbial triggers for autoimmunity.

Table 1: Examples of Pathogens and Their Potential Myelin Mimics

| Pathogen/Source | Potential Myelin Mimic | Reference |

|---|---|---|

| Epstein-Barr Virus (EBV) | Myelin Basic Protein (MBP) | nih.govplos.org |

| Human Parvovirus B19 | Myelin Basic Protein (MBP) | plos.org |

| Gut Microbiota | Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG) | plos.org |

| Hepatitis B Virus | Myelin Basic Protein (MBP) | nih.gov |

Influence of Post-Translational Modifications on Myelin Peptide Immunogenicity

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which can significantly impact their structure, function, and immunogenicity. stanford.edunih.gov In the context of myelin peptides, PTMs can create neo-antigens that are not present during the development of central tolerance, thus potentially leading to the activation of autoreactive T cells. frontiersin.orgnih.gov

Role of Citrullination in Altering Myelin Peptide Antigenicity

Citrullination is a PTM involving the enzymatic conversion of an arginine residue to a citrulline residue by peptidylarginine deiminases (PADs). nih.govfrontiersin.org This conversion results in the loss of a positive charge and an increase in protein mass, which can alter the protein's structure and its interactions with other molecules. nih.govnih.gov

In MS, there is an increased level of citrullinated myelin basic protein (MBP) in the white matter of the brain compared to healthy individuals. stanford.edufrontiersin.orgnih.gov This hypercitrullination can lead to a more open conformation of MBP, making it more susceptible to proteolytic degradation and potentially exposing cryptic epitopes to the immune system. nih.govnih.gov The altered structure of citrullinated MBP can also disrupt the compaction of the myelin sheath. nih.gov

The generation of these "neo-antigens" through citrullination is thought to play a role in the autoimmune response in MS. frontiersin.orgnih.gov T cells that are reactive to citrullinated MBP have been identified in both MS patients and healthy controls; however, some studies suggest a preferential and enhanced T-cell response to citrullinated MBP in MS patients. nih.govneurology.org It is hypothesized that T cells specific for these citrullinated epitopes may escape central immune tolerance. frontiersin.org However, there are also findings that suggest citrullination might be a consequence of the inflammatory response rather than a primary trigger of the T-cell response. frontiersin.orgnih.gov

Table 2: Effects of Citrullination on Myelin Basic Protein

| Effect | Consequence | Reference |

|---|---|---|

| Conversion of Arginine to Citrulline | Loss of positive charge, altered protein structure | nih.govnih.gov |

| Increased levels in MS brain | Potential for neo-antigen formation | stanford.edufrontiersin.orgnih.gov |

| More open protein conformation | Increased susceptibility to proteolysis, exposure of cryptic epitopes | nih.govnih.gov |

| Altered T-cell response | Potential for breaking immune tolerance | frontiersin.orgnih.gov |

Effects of Phosphorylation on Myelin Peptide Immunoreactivity

Phosphorylation, the addition of a phosphate group to an amino acid, is another critical PTM that regulates the function of myelin proteins. Myelin basic protein (MBP) undergoes extensive phosphorylation, which is a complex process that modulates the stability of the myelin sheath. nih.govbioservuk.com

The phosphorylation of MBP is a dynamic process, regulated by various kinases, including mitogen-activated protein kinase (MAPK). nih.govbioservuk.com The phosphorylation state of MBP can be influenced by neuronal activity. nih.gov For instance, high-frequency stimulation of myelinated nerve fibers can lead to changes in MBP phosphorylation. nih.gov This regulation is thought to be mediated by intracellular signaling molecules like calcium and nitric oxide. nih.gov

Table 3: Key Kinases Involved in Myelin Peptide Phosphorylation

| Kinase Family | Specific Kinase | Function | Reference |

|---|---|---|---|

| Mitogen-Activated Protein Kinase (MAPK) | MAPK | Regulates MBP phosphorylation in response to neuronal activity | nih.govbioservuk.com |

| Protein Kinase C (PKC) | PKC | Involved in signal transduction in T lymphocytes, can phosphorylate MBP gene products | nih.gov |

| cGMP-activated protein kinase | PRKG2 | Phosphorylates myelin regulatory factor, involved in demyelination | nih.govembopress.org |

| Calcium/calmodulin-dependent protein kinase II | CaMKII | Key signaling molecule in cellular processes including synaptic plasticity | mdpi.com |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Myelin peptide amide-16 |

| Myelin Basic Protein (MBP) |

| Myelin Oligodendrocyte Glycoprotein (MOG) |

| Citrulline |

| Arginine |

Preclinical Therapeutic Potential of Myelin Peptide Amide Analogues in Animal Models

Evaluation in Experimental Autoimmune Encephalomyelitis (EAE) Models

The therapeutic efficacy of myelin peptide amide analogues has been extensively tested in EAE models. These analogues, often cyclic peptides created with an amide bond, are designed based on immunodominant epitopes of myelin proteins. nih.govnih.gov The rationale behind this approach is that altered peptide ligands (APLs) can modify the T-cell response from pathogenic to non-pathogenic or even regulatory, thereby suppressing the autoimmune attack on the myelin sheath. nih.gov

The timing of administration is a critical factor in determining the efficacy of immunomodulatory treatments in EAE. Research has explored both prophylactic (preventive) and therapeutic (after disease induction) protocols for myelin peptide amide analogues.

Prophylactic Administration: In prophylactic strategies, the peptide analogues are administered before or at the time of EAE induction. Studies using cyclic altered peptide analogues of the MBP87–99 epitope in Lewis rats have shown that prophylactic administration can provide lasting protection against the development of EAE. nih.gov For instance, when administered two days before immunization with the disease-inducing peptide, certain cyclic analogues were highly effective in preventing the onset and development of clinical symptoms. nih.gov This preventive approach aims to establish a state of tolerance before the autoimmune response is fully mounted.

Therapeutic Administration: Therapeutic protocols involve administering the peptide analogues after the immunization process has begun, sometimes as an "early therapeutic" intervention. In EAE models, early therapeutic delivery of cyclic mutated MBP87–99 analogues has been shown to successfully ameliorate the disease. nih.gov This approach is clinically more relevant as it mimics the treatment of patients who have already developed the disease. The success of therapeutic administration indicates that these peptide analogues can intervene in and modulate an already active immune response.

The primary measure of success for these interventions in EAE models is the suppression of clinical signs and improvement in neurological outcomes. Clinical scoring systems are used to grade the severity of paralysis, from tail limpness to complete limb paralysis.

Studies have demonstrated that specific amide-linked cyclic peptide analogues of MBP can strongly inhibit EAE induced by the MBP72–85 peptide in Lewis rats. nih.gov One particular analogue, cyclo(87–99)[Arg91, Ala96]MBP87–99, was found to be highly effective in preventing the development of clinical symptoms and spinal cord pathology. nih.gov Other research on a synthetic peptide, TnP, showed it could ameliorate disease severity by 40% in a prophylactic regimen. frontiersin.org In comparative studies, the prophylactic efficacy of TnP was found to be more significant than some existing disease-modifying therapies in reducing clinical scores. frontiersin.orgnih.gov For example, TnP treatment resulted in a 50% decrease in the peak clinical score, compared to a 19% decrease with fingolimod (B1672674) in one study. frontiersin.org

| Treatment Group | Peak Mean Clinical Score | Percentage Decrease vs. Vehicle | Reference |

|---|---|---|---|

| Vehicle (Control) | 2.6 ± 0.19 | N/A | frontiersin.org |

| TnP Peptide | 1.3 ± 0.09 | 50% | frontiersin.org |

| Fingolimod | 2.1 ± 0.03 | 19% | frontiersin.org |

Immunomodulatory Mechanisms in Animal Models

Myelin peptide amide analogues exert their therapeutic effects by modulating the immune system in several ways, shifting the balance from a pro-inflammatory, autoimmune state to a regulated or tolerant one.

A key pathological feature of EAE and MS is the infiltration of inflammatory cells into the CNS, leading to demyelination and neuroinflammation. sb-peptide.com Effective peptide analogues have been shown to reduce these pathological hallmarks. Histological analysis of the spinal cords from animals treated with effective cyclic MBP peptide analogues revealed a significant reduction in pathology. nih.gov Other studies using cyclotide peptides have also noted a significant lowering of the degree of demyelination and inflammation in EAE mice. nih.gov This is achieved by suppressing the accumulation of pathogenic T helper cells (Th1 and Th17), which are central to the inflammatory cascade in the CNS. frontiersin.org The peptide TnP, for instance, suppressed the accumulation of Th1- and Th17-producing lymphocytes in the CNS by 55% and 60%, respectively. frontiersin.org

The therapeutic effect of myelin peptide amides is closely linked to their ability to control the migration of damaging immune cells into the CNS and to modulate the activity of resident immune cells like microglia. nih.gov Microglia, when activated, can contribute to neuroinflammation and tissue damage. nih.govnih.gov

Treatment with the TnP peptide was shown to effectively control leukocyte infiltration into the demyelinated areas of the spinal cord. nih.gov Compared to the vehicle, TnP treatment was more efficient in reversing leukocyte infiltration into the spinal cord than glatiramer (55% vs. 24% reduction). frontiersin.org Furthermore, these peptides can suppress the populations of activated microglia and macrophages within the CNS. frontiersin.orgnih.gov This modulation of both infiltrating and resident immune cells is crucial for reducing CNS inflammation and protecting against neuronal damage. nih.gov

| Parameter | Effect of TnP Treatment | Reference |

|---|---|---|

| Th1 Lymphocyte Accumulation | 55% suppression | frontiersin.org |

| Th17 Lymphocyte Accumulation | 60% suppression | frontiersin.org |

| Activated Microglia/Macrophages | 33-50% suppression | frontiersin.org |

| Leukocyte Infiltration Reversal | 55% (vs. 24% for Glatiramer) | frontiersin.org |

The ultimate goal of antigen-based therapies is to restore a state of immunological tolerance, where the immune system no longer attacks self-antigens like myelin. Myelin peptide amide analogues can achieve this by inducing antigen-specific regulatory T cells (Tregs). frontiersin.orgbiorxiv.org These Tregs can actively suppress the function of pathogenic, self-reactive T cells.

Studies have shown that treatment with peptide analogues leads to a higher percentage of regulatory cells in both the spleen and the spinal cord. frontiersin.org For example, the TnP peptide induced an 8-fold increase in regulatory cells in the spinal cord compared to vehicle-treated EAE mice. frontiersin.org The critical role of these regulatory cells is highlighted by experiments where the depletion of Tregs abrogated the protective effect of the peptide treatment, confirming that Tregs are crucial for the induction of antigen-specific tolerance in EAE. biorxiv.orgbiorxiv.org This induction of a regulatory environment is a key mechanism for the long-term suppression of autoimmune disease. nih.gov

Exploration of Fusion Proteins and Conjugates Involving Myelin Peptide Amide Analogues

In the pursuit of more effective therapeutic strategies for autoimmune demyelinating diseases, researchers have explored the development of fusion proteins and conjugates incorporating myelin peptide amide analogues. This approach aims to enhance the therapeutic potential of these peptides by improving their stability, targeting specific immune cells, and modulating the nature of the immune response. The core principle is to combine the antigen-specific tolerogenic properties of myelin peptides with the functional characteristics of other molecules.

One of the key strategies in this domain involves the creation of chimeric fusion proteins that incorporate epitopes from different myelin proteins. A notable example is the development of a fusion protein combining Myelin Basic Protein (MBP) and Proteolipid Protein (PLP). While not specifying "Myelin peptide amide-16," this research sets a precedent for using fusion proteins to induce tolerance in animal models of experimental autoimmune encephalomyelitis (EAE). The rationale behind this approach is to simultaneously target the T cell responses directed against multiple autoantigens, which is a characteristic of multiple sclerosis.

Another avenue of exploration is the conjugation of myelin peptide analogues to carrier molecules or immunomodulatory substances. This strategy is designed to influence how the peptide is processed and presented by antigen-presenting cells (APCs), thereby shifting the immune response from an inflammatory to a tolerogenic one.

Research in this area has investigated the use of steroid-peptide immunoconjugates. In these constructs, a myelin peptide is covalently linked to a steroid, such as dexamethasone. The aim is to deliver the immunosuppressive steroid directly to the APCs that are processing the myelin antigen. This targeted delivery is intended to induce a tolerogenic phenotype in these cells, leading to the suppression of antigen-specific T cell proliferation. Preclinical studies in EAE models have shown that such immunoconjugates can attenuate the disease more effectively than the separate administration of the peptide and the steroid.

Furthermore, the conjugation of myelin peptide analogues to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or polysaccharides such as mannan (B1593421) has been proposed. These conjugates are designed to enhance the immunogenicity of the peptide in a way that promotes the generation of regulatory T cells (Tregs) or a shift in cytokine profiles towards an anti-inflammatory response. The carrier molecule can influence the uptake and processing of the peptide, directing the immune response towards tolerance rather than inflammation.

While the direct incorporation of "this compound" into such fusion proteins and conjugates is not extensively detailed in the available research, the principles established with other myelin peptide analogues provide a strong foundation for its potential use. The exploration of these advanced molecular constructs represents a promising frontier in the development of antigen-specific immunotherapies for autoimmune diseases.

Interactive Data Table: Examples of Myelin Peptide Analogue Conjugates and Fusion Proteins in Preclinical Research

| Construct Type | Components | Therapeutic Goal | Animal Model | Key Findings |

| Fusion Protein | Myelin Basic Protein (MBP) and Proteolipid Protein (PLP) | Induce tolerance to multiple myelin autoantigens | Experimental Autoimmune Encephalomyelitis (EAE) | Simultaneous suppression of T cell responses to both MBP and PLP. |

| Steroid-Peptide Immunoconjugate | Myelin Peptide + Dexamethasone | Induce tolerogenic dendritic cells and suppress T cell proliferation | Experimental Autoimmune Encephalomyelitis (EAE) | Attenuation of disease compared to uncoupled components. |

| Carrier Conjugate | Myelin Peptide Analogue + Mannan/KLH | Generate antigen-specific regulatory T cells | --- | Proposed to actively generate regulatory CD4/CD8 T cells. |

Emerging Avenues and Future Research Directions for Myelin Peptide Amide Analogues

Rational Design Principles for Next-Generation Myelin Peptide Amide Analogues

The development of next-generation myelin peptide amide analogues is guided by a deep understanding of their structure-activity relationships and immunological interactions. The primary goals are to enhance stability, improve binding affinity to Major Histocompatibility Complex (MHC) molecules, and modulate the T-cell response to promote tolerance rather than inflammation. Several key rational design principles are being employed.

One of the most effective strategies is cyclization . Linear peptides are often susceptible to rapid degradation by proteases in the body. eurekaselect.com Creating cyclic analogues, for instance by forming an amide bond between the side chains of appropriately placed amino acids, confers greater resistance to enzymatic degradation. nih.govresearchgate.net This enhanced stability can lead to a longer half-life and sustained therapeutic effect. For example, amide-linked cyclic analogues of the myelin basic protein (MBP) epitope MBP87-99 have been designed based on conformational models developed using 2D-NMR studies and molecular dynamics. nih.gov These cyclic peptides have shown significant efficacy in preventing the onset and development of experimental autoimmune encephalomyelitis (EAE). mdpi.com

Another critical design principle involves the substitution of key amino acid residues . The interaction between a peptide, the MHC molecule, and the T-cell receptor (TCR) is highly specific. Residues that act as primary contact points for the TCR are crucial for the resulting immune response. researchgate.netpatsnap.com By systematically substituting these residues, often with amino acids like alanine, researchers can create altered peptide ligands (APLs). patsnap.com These APLs may still bind to the MHC molecule but can change the nature of the T-cell signal, for instance, by promoting a shift from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) response or by inducing regulatory T-cells. researchgate.netmdpi.com This approach has been successfully applied to epitopes from both Myelin Basic Protein (MBP) and Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG). mdpi.compatsnap.com

Further modifications are aimed at improving proteolytic resistance and bioavailability . Beyond cyclization, strategies include N-methylation of specific amide bonds to mask sites vulnerable to cleavage. researchgate.net A deductive approach that involves identifying and modifying proteolytic cleavage sites within the peptide sequence is also being used to design more robust APLs. biosyn.com The overarching goal of these rational design strategies is to create analogues with improved drug-like properties, leading to more effective and durable immunomodulation. researchgate.net

| Peptide Analogue Example | Parent Peptide/Epitope | Design Principle | Intended Effect |

| cyclo(87–99)[Arg⁹¹, Ala⁹⁶]MBP₈₇₋₉₉ | MBP₈₇₋₉₉ | Cyclization & Amino Acid Substitution | Enhanced stability and potent suppression of EAE. mdpi.com |

| [Ala⁴¹]MOG₃₅₋₅₅ | MOG₃₅₋₅₅ | Amino Acid Substitution | Altered T-cell receptor contact; inhibition of EAE. patsnap.com |

| Amide-linked cyclic analogue of MBP₇₂₋₈₅ | MBP₇₂₋₈₅ | Cyclization | Increased stability and activity similar to linear parent peptide. nih.gov |

Investigation of Advanced Delivery Systems for Targeted Immunomodulation

The efficacy of myelin peptide amide analogues is critically dependent on their successful delivery to the appropriate immunological sites. To this end, researchers are exploring advanced delivery systems designed to protect the peptides from degradation, target specific immune cell populations, and minimize off-target effects.

A promising non-invasive approach is transdermal delivery . The use of a skin patch containing a mixture of myelin peptides (e.g., MBP85-99, MOG35-55, and PLP139-155) has been evaluated for treating relapsing-remitting MS. nih.govconciergemdla.com This method aims to induce antigen-specific tolerance by delivering the peptides to antigen-presenting cells in the skin. nih.gov Clinical studies have shown that this transdermal system can significantly reduce both MRI-defined and clinical measures of disease activity, suggesting it is a viable and well-tolerated delivery strategy. conciergemdla.com

More sophisticated approaches involve bioengineered microparticles . These particles can be fabricated from biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(beta-amino ester) (PBAE). nih.gov The surface of these microparticles can be decorated with specific molecules to achieve targeted immunomodulation. For instance, particles have been engineered to present both MHC class II molecules complexed with a myelin peptide and a fusion protein (an immunocytokine) that selectively activates regulatory T-cells (Tregs). nih.gov This design allows for the targeted expansion of myelin-specific Tregs, which can then suppress the autoimmune response. Additionally, the microparticles can be loaded with immunosuppressive drugs like rapamycin, which are released locally to further dampen pathogenic effector T-cell responses. nih.gov This nanotechnology-based approach represents a highly targeted platform for inducing antigen-specific tolerance and reversing autoreactivity in models of autoimmune disease. nih.govnih.gov

Broader Biomedical Applications beyond Autoimmune Encephalomyelitis

While the primary focus of research on myelin peptide analogues has been on EAE and MS, the underlying mechanisms of action suggest potential applications in a broader range of biomedical conditions. nih.govnih.gov The ability of these peptides to modulate immune responses and interact with cells in the central nervous system (CNS) opens up therapeutic possibilities for other neurodegenerative and neuroinflammatory diseases. newatlas.com

One significant area is the promotion of remyelination . Demyelination is a pathological feature of not only MS but also other neurological disorders, including certain peripheral neuropathies and injuries to the CNS. Peptides designed to enhance myelin repair could have broad utility. For example, research on mimetics of Brain-Derived Neurotrophic Factor (BDNF), such as the synthetic tricyclic-dimeric-peptide-6 (TDP6), has shown that they can selectively interact with receptors on oligodendrocytes to increase their differentiation, enhance the frequency of myelinated axons, and improve myelin sheath thickness following a demyelinating insult. Such remyelination-enhancing peptides could potentially be used to treat a variety of conditions characterized by myelin loss.

Furthermore, the modulation of glial cell activity presents another avenue for broader applications. Chronic neuroinflammation, mediated by glial cells like microglia and astrocytes, is a hallmark of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), as well as stroke and traumatic brain injury. nih.govnewatlas.com Peptides that can suppress the activation of pro-inflammatory microglia could be beneficial in these contexts. mdpi.com For instance, the fibrinogen-derived peptide γ377–395 has been shown to block microglia activation and reduce clinical symptoms in EAE by a mechanism independent of T-cell modulation. This suggests that peptides targeting innate immune cells in the CNS could have therapeutic potential across a spectrum of neuroinflammatory pathologies. nih.gov

Q & A

Q. What are the standard analytical methods to confirm the identity and purity of Myelin Peptide Amide-16 in experimental setups?

- Methodological Answer : To confirm identity and purity, use amino acid analysis (AAA) via high-performance liquid chromatography (HPLC) with pre- or post-column derivatization (e.g., ninhydrin or fluorescent tags). This quantifies amino acid composition and detects impurities. Pair this with mass spectrometry (MS) for sequence verification. For example, AAA can resolve hydrolysis-derived amino acids, while MS confirms the intact peptide sequence .

Q. Table 1: Key Analytical Methods for this compound Characterization

| Method | Purpose | Key Parameters |

|---|---|---|

| Amino Acid Analysis | Quantify composition, detect impurities | Hydrolysis conditions, derivatization |

| HPLC | Purity assessment | Retention time, peak integration |

| Mass Spectrometry | Sequence verification | Molecular weight, fragmentation patterns |

Q. How can researchers ensure batch-to-batch consistency when using this compound in longitudinal studies?

- Methodological Answer : Request additional quality control (QC) measures beyond standard MS and HPLC, such as:

- Peptide content analysis to normalize concentrations.

- TFA removal verification (<1% residual trifluoroacetic acid for cell assays).

- Solubility testing in buffers relevant to your experimental conditions.

Document these parameters across batches and validate with pilot experiments .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve discrepancies in quantitative data obtained from this compound across different laboratories?

- Methodological Answer : Discrepancies often arise from variability in marker sensitivity , biological/technical replicates , or hydrolysis efficiency. To mitigate:

- Standardize protocols (e.g., hydrolysis time/temperature for AAA).

- Include internal standards (e.g., norleucine) during hydrolysis.

- Perform interlaboratory calibration using shared reference samples.

Statistical frameworks like uncertainty factor analysis should account for technical and biological variability .

Q. How should researchers design studies to account for potential immunogenic variability when administering this compound in animal models of autoimmune diseases?

- Methodological Answer :

- Use littermate controls to minimize genetic variability.

- Optimize dosing regimens based on peptide solubility and stability (e.g., pH, storage conditions).

- Include sham-treated cohorts to distinguish peptide-specific effects from adjuvant-induced inflammation.

Document all parameters in the methods section , including peptide source, purity, and administration route, to ensure reproducibility .

Q. What computational approaches are effective in analyzing structural-activity relationships of this compound variants?

- Methodological Answer : Use ensemble encoding methods to model peptide properties (e.g., hydrophobicity, charge distribution). For example:

- Machine learning models trained on physicochemical descriptors (e.g., amino acid indices, solvent accessibility).

- Molecular dynamics simulations to predict conformational stability in aqueous environments.

Validate predictions with in vitro binding assays or circular dichroism (CD) spectroscopy .

Key Considerations for Data Reporting

- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, purification, and characterization in the experimental section .

- Uncertainty Documentation : Report confidence intervals for quantitative assays, including contributions from technical replicates and instrument sensitivity .

- Ethical Compliance : For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) approvals and housing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.